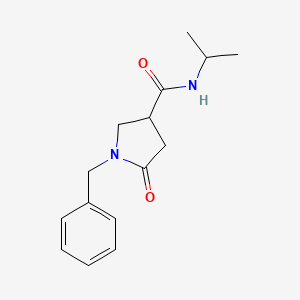
2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate is a heterocyclic compound that features an imidazole ring substituted with a carboxaldehyde group at the 2-position, an acetyloxyethyl group at the 1-position, and a nitro group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate typically involves multi-step reactions starting from readily available imidazole derivatives. One common approach includes the following steps:
Nitration: Introduction of the nitro group at the 5-position of the imidazole ring.
Formylation: Introduction of the carboxaldehyde group at the 2-position.
Acetylation: Introduction of the acetyloxyethyl group at the 1-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) can be used.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products:
Oxidation: 1H-Imidazole-2-carboxylic acid, 1-[2-(acetyloxy)ethyl]-5-nitro-
Reduction: 1H-Imidazole-2-carboxaldehyde, 1-[2-(acetyloxy)ethyl]-5-amino-
Substitution: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole-2-carboxaldehyde, 1-methyl-
- 1H-Imidazole-2-carboxaldehyde, 1-ethyl-
- 1H-Imidazole-2-carboxaldehyde, 1-[2-(hydroxy)ethyl]-
Comparison: 2-(2-Formyl-5-nitro-1H-imidazol-1-yl)ethyl acetate is unique due to the presence of both the acetyloxyethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. In contrast, other similar compounds may lack one or both of these groups, resulting in different properties and applications.
Eigenschaften
CAS-Nummer |
4812-32-2 |
|---|---|
Molekularformel |
C8H9N3O5 |
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
2-(2-formyl-5-nitroimidazol-1-yl)ethyl acetate |
InChI |
InChI=1S/C8H9N3O5/c1-6(13)16-3-2-10-7(5-12)9-4-8(10)11(14)15/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
VDZJVXFACHQYKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN1C(=CN=C1C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

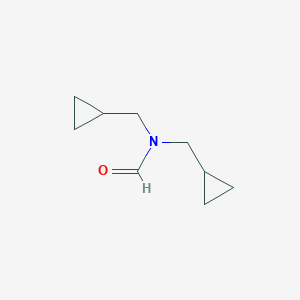
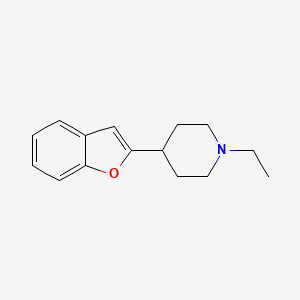
![2-(4-Chloro-3-cyanophenyl)thiazolo[5,4-d]pyrimidine](/img/structure/B8728740.png)
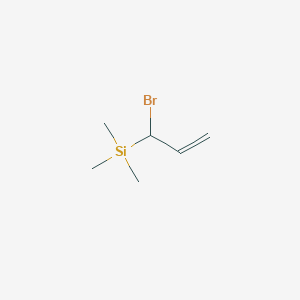
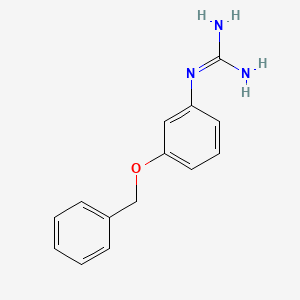


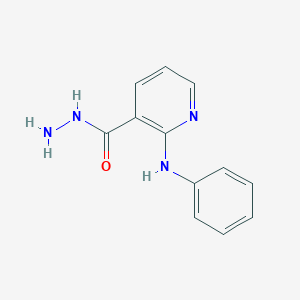
![2-(6-Fluoropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8728788.png)
